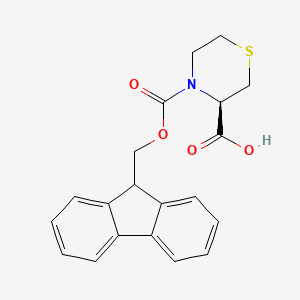

(R)-Fmoc-3-carboxythiomorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-Fmoc-3-carboxythiomorpholine is a chemical compound that belongs to the class of thiomorpholines. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and a carboxyl group at the third position of the thiomorpholine ring. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-3-carboxythiomorpholine typically involves the following steps:

Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the cyclization of a suitable precursor, such as a dihaloalkane with a thiol group.

Introduction of the Carboxyl Group: The carboxyl group can be introduced through various methods, such as oxidation of a hydroxyl group or carboxylation of a suitable intermediate.

Fmoc Protection: The final step involves the protection of the nitrogen atom with the Fmoc group. This is usually achieved by reacting the thiomorpholine derivative with Fmoc chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of ®-Fmoc-3-carboxythiomorpholine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled reaction temperatures, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-Fmoc-3-carboxythiomorpholine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde under suitable conditions.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Deprotected thiomorpholine derivatives.

Wissenschaftliche Forschungsanwendungen

®-Fmoc-3-carboxythiomorpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-Fmoc-3-carboxythiomorpholine involves its interaction with various molecular targets, such as enzymes and receptors. The Fmoc group provides stability and protection during synthetic processes, while the carboxyl group can participate in hydrogen bonding and electrostatic interactions. The thiomorpholine ring can undergo conformational changes, allowing for specific binding to target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-Fmoc-3-carboxythiomorpholine: The enantiomer of ®-Fmoc-3-carboxythiomorpholine, with similar chemical properties but different biological activity.

Fmoc-4-carboxythiomorpholine: A compound with the carboxyl group at the fourth position of the thiomorpholine ring.

Fmoc-3-carboxypiperidine: A similar compound with a piperidine ring instead of a thiomorpholine ring.

Uniqueness

®-Fmoc-3-carboxythiomorpholine is unique due to its specific stereochemistry and the presence of both the Fmoc protecting group and the carboxyl group. This combination of features makes it particularly useful in peptide synthesis and other applications where stability and reactivity are important.

Biologische Aktivität

(R)-Fmoc-3-carboxythiomorpholine (C20H19NO4S) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is primarily studied for its role as a kappa opioid receptor (KOR) agonist. KORs are part of the opioid receptor family and are implicated in various physiological processes, including pain modulation, mood regulation, and neuroprotection.

Key Mechanisms:

- Pain Modulation : KOR agonists have been shown to alleviate pain by activating pathways that inhibit nociceptive signaling in the central nervous system. This can be particularly beneficial in conditions like neuropathic pain and inflammatory pain .

- Neuroprotection : Research indicates that KOR activation can provide neuroprotective effects, potentially slowing neurodegenerative processes .

Analgesic Effects

Studies have demonstrated that this compound exhibits significant analgesic properties through its action on KORs. For example, it has been shown to effectively reduce pain responses in rodent models of neuropathic pain .

Anti-inflammatory Properties

The compound also displays anti-inflammatory effects, which may be mediated by its ability to modulate immune responses through KOR activation. This is relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Neuropathic Pain Model :

- Inflammation Study :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Analgesic | KOR agonism | |

| Anti-inflammatory | Modulation of immune response | |

| Neuroprotective | Protection against neuronal damage |

Table 2: Case Study Findings

| Study | Model Type | Key Findings |

|---|---|---|

| Neuropathic Pain | Chronic Constriction Injury | Significant reduction in pain behaviors |

| Inflammation | Colitis Mouse Model | Decreased pro-inflammatory cytokines |

Eigenschaften

IUPAC Name |

(3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)thiomorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c22-19(23)18-12-26-10-9-21(18)20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJINUYTGQCQAG-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.